Cas no 1806977-04-7 (4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid)

4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid is a versatile brominated pyridine derivative with a difluoromethyl substituent, offering unique reactivity for synthetic applications. The presence of both bromomethyl and hydroxypyridine moieties enhances its utility as a bifunctional intermediate in pharmaceutical and agrochemical synthesis. The difluoromethyl group contributes to improved metabolic stability and bioavailability in target compounds, while the acetic acid side chain provides additional functionalization potential. This compound is particularly valuable in the development of fluorinated heterocycles, where precise structural modifications are required. Its well-defined reactivity profile makes it suitable for cross-coupling reactions, nucleophilic substitutions, and other transformations in medicinal chemistry research.
4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid structure
1806977-04-7 structure
Product name:4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid
CAS No:1806977-04-7
MF:C9H8BrF2NO3
MW:296.065528869629
CID:4890785

4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid Chemical and Physical Properties

Names and Identifiers

    • 4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid
    • Inchi: 1S/C9H8BrF2NO3/c10-2-5-4(1-6(14)15)3-13-7(8(5)16)9(11)12/h3,9,16H,1-2H2,(H,14,15)
    • InChI Key: XLXHYGFWFAIABD-UHFFFAOYSA-N
    • SMILES: BrCC1=C(C(C(F)F)=NC=C1CC(=O)O)O

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 4
  • Complexity: 255
  • Topological Polar Surface Area: 70.4
  • XLogP3: 1.2

4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029025802-1g
4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid
1806977-04-7 95%
1g
$3,155.55 2022-03-31
Alichem
A029025802-500mg
4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid
1806977-04-7 95%
500mg
$1,685.00 2022-03-31
Alichem
A029025802-250mg
4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid
1806977-04-7 95%
250mg
$1,048.60 2022-03-31

Additional information on 4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid

Introduction to 4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid (CAS No. 1806977-04-7)

4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid (CAS No. 1806977-04-7) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

The molecular structure of 4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid is composed of a pyridine ring substituted with a bromomethyl group, a difluoromethyl group, and a hydroxyl group, along with an acetic acid moiety. These functional groups contribute to the compound's chemical stability and reactivity, making it an attractive candidate for further investigation in drug discovery and development.

Recent studies have highlighted the importance of 4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid in modulating key biological processes. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against specific enzymes involved in inflammatory responses and cancer progression. The bromomethyl group plays a crucial role in enhancing the compound's affinity for its target proteins, while the difluoromethyl and hydroxyl groups contribute to its overall pharmacological profile.

In addition to its enzymatic inhibition properties, 4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid has also been explored for its potential as an antiviral agent. Studies have shown that this compound can effectively inhibit the replication of certain viruses by interfering with viral entry and replication mechanisms. This dual functionality makes it a versatile candidate for developing broad-spectrum antiviral drugs.

The synthesis of 4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid involves a series of well-defined chemical reactions, including bromination, fluorination, and esterification steps. The detailed synthetic route has been optimized to ensure high yields and purity, making it feasible for large-scale production. This synthetic accessibility is crucial for advancing the compound from the laboratory to clinical trials.

Clinical trials are currently underway to evaluate the safety and efficacy of 4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid in treating various diseases. Preliminary results have been encouraging, with the compound showing favorable pharmacokinetic properties and minimal side effects. These findings suggest that it has the potential to become a valuable therapeutic option in the near future.

The future prospects for 4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid are promising. Ongoing research is focused on optimizing its formulation and delivery methods to enhance its therapeutic benefits. Additionally, efforts are being made to explore its synergistic effects when used in combination with other drugs, which could lead to more effective treatment regimens for complex diseases.

In conclusion, 4-(Bromomethyl)-2-(difluoromethyl)-3-hydroxypyridine-5-acetic acid (CAS No. 1806977-04-7) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure and multifaceted biological activities make it a promising candidate for developing new drugs with broad therapeutic applications. As research continues to uncover its full potential, this compound is poised to play a crucial role in advancing medical treatments and improving patient outcomes.

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
BIOOKE MICROELECTRONICS CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
BIOOKE MICROELECTRONICS CO.,LTD
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
Zhangzhou Sinobioway Peptide Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhangzhou Sinobioway Peptide Co.,Ltd.
Minglong (Xianning) Medicine Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Minglong (Xianning) Medicine Co., Ltd.